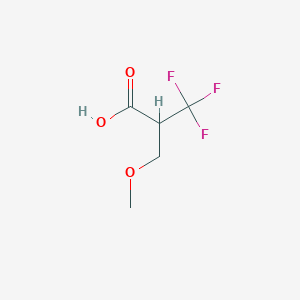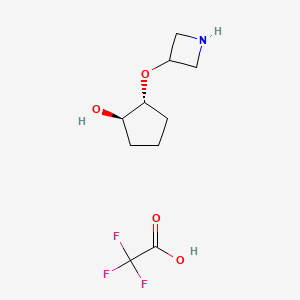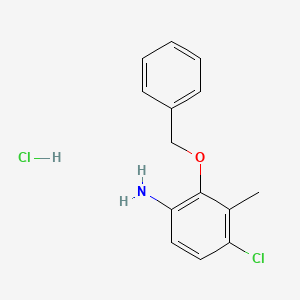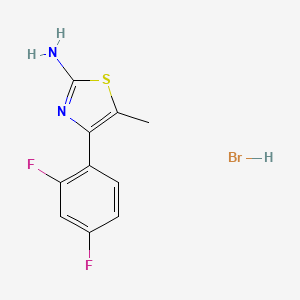
2-Chloro-6-(2,2,2-trifluoroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(2,2,2-trifluoroethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. The presence of fluorine atoms in the structure imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Dihydropyridine derivatives are formed.
Aplicaciones Científicas De Investigación
2-Chloro-6-(2,2,2-trifluoroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Used as a pesticide and fertilizer additive.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
Uniqueness
2-Chloro-6-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of the trifluoroethyl group, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high lipophilicity and stability .
Propiedades
Fórmula molecular |
C7H5ClF3N |
|---|---|
Peso molecular |
195.57 g/mol |
Nombre IUPAC |
2-chloro-6-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5ClF3N/c8-6-3-1-2-5(12-6)4-7(9,10)11/h1-3H,4H2 |
Clave InChI |
ZHEWKHYXRFXYCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Cl)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13466301.png)

![1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13466311.png)
![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)

![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)



![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)

